molecular formula C18H20FNO3S B2562636 2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1203019-02-6

2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2562636
CAS RN: 1203019-02-6
M. Wt: 349.42
InChI Key: QTBALWRFZCOJJX-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide" is a complex organic molecule that is likely to have been synthesized for its potential applications in various fields such as pharmaceuticals or materials science. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and the methodologies that could be applied to its synthesis and characterization.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves coupling reactions and the use of solvents and catalysts to promote the reaction. For instance, the synthesis of "N-Methyl-2-(4-phenoxyphenoxy) acetamide" was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . Similarly, the synthesis of "2-Phenyl-N-(pyrazin-2-yl)acetamide" was prepared by a coupling reaction and crystallized using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of acetamide derivatives can be investigated using various spectroscopic and computational techniques. For example, the structure of "2-phenyl-N-(pyrazin-2-yl)acetamide" was investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . These techniques could be employed to analyze the molecular structure of "2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide" to determine its geometrical parameters, stability, and electronic properties.

Chemical Reactions Analysis

The reactivity of acetamide compounds can be inferred from their chemical structure and the presence of functional groups. The papers provided do not detail specific chemical reactions for the compound , but they do describe the characterization of novel acetamide derivatives, which suggests that these compounds can participate in various chemical reactions . The presence of the fluorophenoxy and thiophenyl groups in the compound could influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized by a range of analytical techniques. The compound "2-Phenyl-N-(pyrazin-2-yl)acetamide" was characterized using elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods provide information on the compound's thermal stability, electronic transitions, and intermolecular interactions, which are crucial for understanding its behavior in different environments.

Scientific Research Applications

Flavouring Substance Applications

A study evaluated the safety and implications for human health of a flavouring substance closely related in structure to the compound , focusing on its use in food categories excluding beverages. The compound showed no adverse effects at high doses in animal models, suggesting its potential utility as a flavoring agent in specific food applications (Younes et al., 2018).

Anti-inflammatory Activity

Research into derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds, which share some structural similarities with the compound in focus, revealed significant anti-inflammatory activities. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

Another study synthesized coordination complexes from pyrazole-acetamide derivatives, demonstrating the influence of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activities, indicating potential applications in the development of antioxidant agents (Chkirate et al., 2019).

Chemoselective Acetylation

Research involving chemoselective monoacetylation of amino groups for the synthesis of intermediates for antimalarial drugs highlights the relevance of similar chemical processes in drug development. This study provides a perspective on the application of similar compounds in synthesizing drug intermediates (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-14-4-1-2-5-15(14)23-12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-24-16/h1-6,11H,7-10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBALWRFZCOJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

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